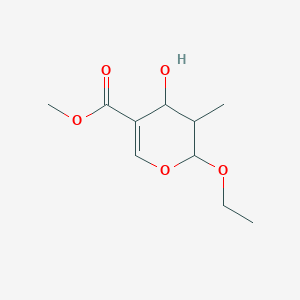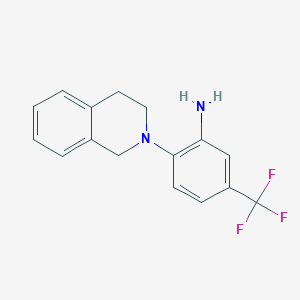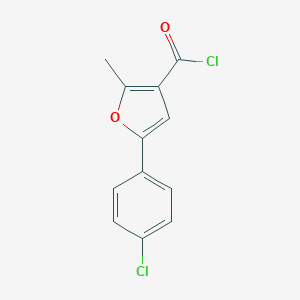
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives, including those related to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves the reaction of dicarbonyl compounds with oxalyl halides in the presence of magnesium chloride. This process yields stereospecifically alkylidenebutenolides and 4-alkoxycarbonyl-5-aryl-2,3-dioxo-2,3-dihydrofurans, among others, showcasing a versatile approach to synthesizing furan derivatives (Saalfrank et al., 1991).
Molecular Structure Analysis
The molecular structure of furan derivatives, including those similar to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, has been characterized by X-ray crystallography. These analyses reveal the crystal and molecular structures of various furan derivatives, providing insights into their geometrical configurations and the intermolecular interactions stabilizing these structures (Wu et al., 2015).
Chemical Reactions and Properties
The reactivity of furan compounds, akin to 5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride, involves their participation in multi-component reactions, demonstrating their potential as intermediates in organic synthesis. For instance, the synthesis of highly functionalized bifurans through reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates illustrates the versatile chemical reactivity of these compounds (Sayahi et al., 2015).
Aplicaciones Científicas De Investigación
Antiviral Activity
- Application Summary : This compound has been used in the synthesis of new derivatives with potential antiviral activity .
- Methods of Application : The synthesis involved six steps starting from 4-chlorobenzoic acid. Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines .
- Results or Outcomes : The bioassay tests showed that certain compounds possessed anti-tobacco mosaic virus activity .
Antifungal Activity
- Application Summary : Sulfonamide derivatives, including those with a 1,3,4-thiadiazole moiety, have been reported to possess antifungal properties .
- Methods of Application : The synthesis of these compounds typically involves the incorporation of sulfonamides into 1,3,4-thiadiazole rings .
- Results or Outcomes : While specific results for the antifungal activity of these compounds were not provided, the literature suggests that they may have potential for use in agricultural applications .
Herbicidal Properties
- Application Summary : Sulfonamide derivatives have also been reported to possess herbicidal properties .
- Methods of Application : As with the antifungal activity, the synthesis of these compounds typically involves the incorporation of sulfonamides into 1,3,4-thiadiazole rings .
- Results or Outcomes : While specific results for the herbicidal properties of these compounds were not provided, the literature suggests that they may have potential for use in agricultural applications .
Antiviral Activity
- Application Summary : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Methods of Application : The synthesis involved several steps starting from 4-chlorobenzoic acid .
- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Application Summary : Chalcones of indole were reported to have anti-inflammatory activities .
- Methods of Application : The synthesis involved several steps starting from 4-chlorobenzoic acid .
- Results or Outcomes : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Anticancer Activity
- Application Summary : Certain indole derivatives have been reported to possess anticancer properties .
- Methods of Application : The synthesis involved several steps starting from 4-chlorobenzoic acid .
- Results or Outcomes : While specific results for the anticancer properties of these compounds were not provided, the literature suggests that they may have potential for use in medical applications .
Safety And Hazards
The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for accurate information67.
Direcciones Futuras
The future research directions would depend on the observed properties and potential applications of the compound. For instance, if the compound shows promising biological activity, future research might focus on exploring its potential as a pharmaceutical8.
Please note that this is a general analysis based on similar compounds and may not accurately represent “5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride”. For detailed and specific information, please refer to scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPNWVXORPKKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384012 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
CAS RN |
175276-63-8 |
Source


|
| Record name | 5-(4-chlorophenyl)-2-methylfuran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

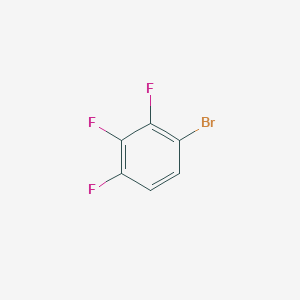
![6-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B61165.png)
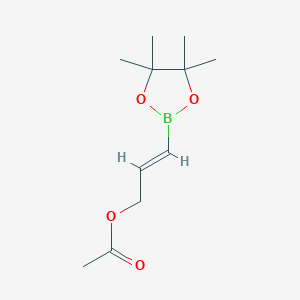
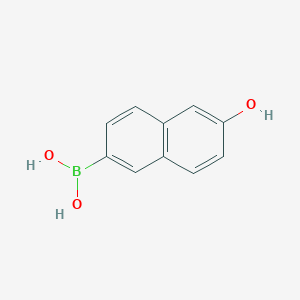
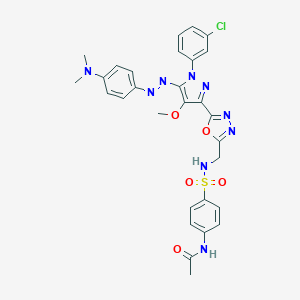
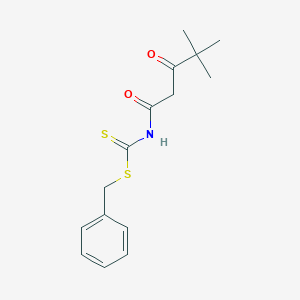
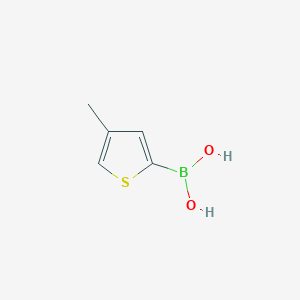
![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)
![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)
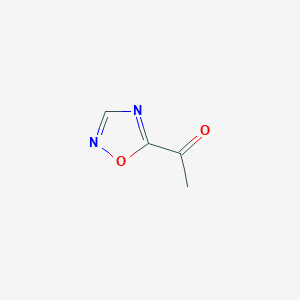
![[1,1'-Biphenyl]-2,4'-dimethanol](/img/structure/B61195.png)
